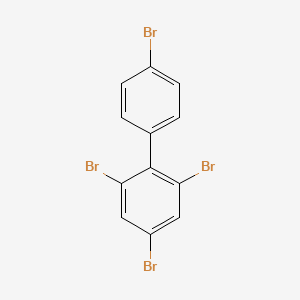

2,4,4',6-Tetrabromobiphenyl

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3,5-tribromo-2-(4-bromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4/c13-8-3-1-7(2-4-8)12-10(15)5-9(14)6-11(12)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOYZOHLNXSXCTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30214476 | |

| Record name | 1,1'-Biphenyl, 2,4,4',6-tetrabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30214476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64258-02-2 | |

| Record name | 2,4,4',6-Tetrabromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064258022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 2,4,4',6-tetrabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30214476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,4',6-TETRABROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K5U03T1L2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Analytical Methodologies for 2,4,4 ,6 Tetrabromobiphenyl and Polybrominated Biphenyls

Comprehensive Sample Preparation Techniques for Complex Environmental Matrices

Effective sample preparation is a critical prerequisite for the reliable analysis of PBBs. The primary goals are to efficiently extract the target analytes from the sample matrix, remove interfering compounds, and concentrate the extract to a level suitable for instrumental analysis.

The extraction and purification of PBBs from complex matrices like soil, sediment, and biological tissues require robust protocols to ensure high recovery and purity of the analytes.

Extraction: A widely used and effective method for extracting PBBs from solid environmental samples is Soxhlet extraction . This technique involves continuously washing the sample with an organic solvent, such as toluene, for an extended period (e.g., 24 hours) to ensure the exhaustive removal of the target compounds from the matrix. thermofisher.com Other advanced methods like microwave-assisted extraction (MAE) utilize microwave energy to rapidly heat the solvent and sample, which can reduce extraction times and solvent consumption. nih.gov

Purification: Following extraction, the resulting solution contains not only the PBBs but also a wide range of co-extracted matrix components (e.g., lipids, pigments) that can interfere with subsequent analysis. Purification, or "cleanup," is therefore essential. A common and effective cleanup technique involves the use of adsorption chromatography with materials like basic alumina. thermofisher.com The extract is passed through a column packed with activated alumina, and a specific solvent mixture, such as n-hexane/dichloromethane (DCM), is used to elute the PBBs while retaining interfering substances on the column. thermofisher.com

For particularly complex samples, multi-layered silica (B1680970) columns containing different adsorbents (e.g., alumina, silica gel modified with sulfuric acid) can be employed to remove a broader range of interferences.

| Technique | Principle | Typical Application | Reference |

|---|---|---|---|

| Soxhlet Extraction | Continuous solid-liquid extraction with a refluxing solvent. | Extraction of PBBs from solid samples like soil and sediment. | thermofisher.com |

| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat solvents and enhance extraction efficiency. | Rapid extraction from various environmental matrices. | nih.gov |

| Alumina Column Chromatography | Separation based on adsorption; PBBs are eluted while interferences are retained. | Cleanup of extracts from environmental and biological samples. | thermofisher.com |

| Gel Permeation Chromatography (GPC) | Size-exclusion chromatography to remove high-molecular-weight interferences like lipids. | Cleanup of extracts from fatty biological tissues. | usda.gov |

Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer source, leading to either signal suppression or enhancement. chromatographyonline.com This can significantly impact the accuracy and reproducibility of quantitative analyses. chromatographyonline.com

Several strategies can be employed to mitigate matrix effects:

Sample Dilution: A straightforward approach is to dilute the sample extract. chromatographyonline.comnih.gov This reduces the concentration of interfering matrix components introduced into the analytical system. However, this is only feasible if the analyte concentration is high enough to remain above the instrument's detection limit after dilution. chromatographyonline.com

Advanced Solid-Phase Extraction (SPE): Polymeric mixed-mode SPE, which utilizes both reversed-phase and ion-exchange retention mechanisms, has been shown to produce exceptionally clean extracts. nih.gov These sorbents can effectively remove a wide range of matrix components, leading to a significant reduction in matrix effects. nih.gov

Procedural Calibration: This technique involves spiking the calibration standards into a blank matrix that undergoes the entire extraction and cleanup procedure alongside the samples. youtube.com This approach helps to compensate for both matrix effects and potential analyte losses during sample preparation. youtube.com

Isotope-Labeled Internal Standards: The use of stable isotope-labeled internal standards (e.g., ¹³C-labeled PBBs) is a widely recognized method to correct for matrix effects. thermofisher.comyoutube.com These standards behave almost identically to the native analytes during extraction, cleanup, and chromatographic analysis, allowing for accurate quantification even in the presence of signal suppression or enhancement. youtube.com

High-Resolution Instrumental Techniques for Identification and Quantification

Following rigorous sample preparation, high-resolution instrumental techniques are required to separate, identify, and quantify individual PBB congeners, including 2,4,4',6-Tetrabromobiphenyl.

Gas chromatography (GC) is the standard analytical technique for the analysis of PBBs due to their volatility and thermal stability. thermofisher.com When coupled with a mass spectrometer (MS), it provides a powerful tool for both identification and quantification. nih.gov

In GC-MS, the sample extract is injected into the GC, where compounds are separated based on their boiling points and interaction with a capillary column. mmu.ac.uk The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for positive identification. nih.gov For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analyte are monitored, greatly enhancing sensitivity and selectivity. Tandem mass spectrometry (GC-MS/MS) offers even higher selectivity by monitoring specific fragmentation transitions, which is crucial for analyzing complex samples. nih.gov

For extremely complex samples containing a large number of structurally similar compounds, conventional one-dimensional GC may not provide sufficient resolving power. Comprehensive two-dimensional gas chromatography (GC×GC) has emerged as a powerful technique to overcome this limitation. researchgate.netwikipedia.org

In GC×GC, two different GC columns with orthogonal separation mechanisms (e.g., a non-polar column followed by a polar column) are connected in series via a modulator. wikipedia.org The modulator traps small fractions of the effluent from the first column and then rapidly re-injects them onto the second, shorter column for a fast secondary separation. wikipedia.org This process generates a two-dimensional chromatogram with significantly increased peak capacity and separation power, allowing for the resolution of congeners that would co-elute in a one-dimensional system. researchgate.netresearchgate.net

Electron Capture Detection (ECD): The Electron Capture Detector (ECD) is a highly sensitive and selective detector for gas chromatography, particularly for electrophilic compounds such as halogenated molecules like PBBs. wikipedia.orgchromatographyonline.com The detector contains a radioactive source (typically ⁶³Ni) that emits beta particles, which ionize the carrier gas (usually nitrogen) to produce a steady stream of free electrons, generating a constant current. chromatographyonline.com When an electron-capturing analyte like a PBB passes through the detector, it captures some of these electrons, causing a decrease in the current. wikipedia.org This reduction in current is proportional to the amount of analyte present. The ECD is known for its exceptional sensitivity, with detection limits in the femtogram (fg) range. wikipedia.org

Electron Capture Negative Chemical Ionization (ECNI): Electron Capture Negative Chemical Ionization (ECNI or NCI) is a soft ionization technique used in mass spectrometry that offers high sensitivity and selectivity for electrophilic molecules. nih.govgcms.cz In the MS ion source, a reagent gas like methane (B114726) is used to thermalize electrons emitted from the filament. gcms.czamericanlaboratory.com These low-energy electrons can be efficiently captured by electronegative analytes (like PBBs) to form negative ions, often with minimal fragmentation. nih.govgcms.cz This results in a simple mass spectrum dominated by the molecular ion, which is beneficial for identification. The selective nature of the electron capture process discriminates against many background interferences, making ECNI a powerful tool for trace analysis in complex matrices. americanlaboratory.com While highly sensitive, concerns can exist over specificity as quantification is sometimes dominated by non-specific bromide ions (m/z 79 and 81). researchgate.net

| Technique | Principle | Primary Advantage | Reference |

|---|---|---|---|

| GC-MS | Separation by GC followed by ionization and mass analysis for identification and quantification. | Provides structural information for confident compound identification. | thermofisher.comnih.gov |

| GC×GC | Two-dimensional separation using two columns with different selectivities. | Vastly improved separation power for highly complex mixtures. | researchgate.netwikipedia.org |

| GC-ECD | Measures a decrease in detector current caused by electron-capturing analytes. | Extremely high sensitivity for halogenated compounds. | wikipedia.orgchromatographyonline.com |

| GC-ECNI-MS | Soft ionization technique forming negative ions via electron capture. | High sensitivity and selectivity for electrophilic compounds with reduced fragmentation. | nih.govgcms.cz |

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Toluene |

| n-hexane |

| Dichloromethane (DCM) |

| Nitrogen |

| Methane |

Development and Validation of Congener-Specific Analytical Approaches

The accurate analysis of this compound and other polybrominated biphenyls (PBBs) in environmental and biological matrices requires sophisticated analytical methods capable of separating and quantifying individual congeners. who.intcdc.gov Historically, PBB analysis relied on packed column gas chromatography (GC), which often resulted in the co-elution of multiple congeners, providing results for PBBs as commercial mixtures (e.g., FireMaster) rather than as individual compounds. cdc.govnih.gov Modern analytical approaches have shifted towards high-resolution capillary gas chromatography, which offers superior separation of the 209 possible PBB congeners. epa.gov

The development of these congener-specific methods is critical, as the toxicological properties of PBBs can vary significantly depending on the number and position of bromine atoms on the biphenyl (B1667301) rings. who.int High-resolution gas chromatography coupled with mass spectrometry (HRGC-MS) or an electron capture detector (ECD) are the predominant techniques used for this purpose. nih.govnih.govescholarship.org GC-MS provides enhanced selectivity and allows for the use of isotope-dilution techniques, which can improve the accuracy of quantification. escholarship.org

Method validation is a crucial step to ensure that an analytical procedure is suitable for its intended purpose. omicsonline.org This process involves a series of experiments to evaluate several key performance parameters.

Key Validation Parameters for PBB Congener Analysis:

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) > 0.99 mdpi.com |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise Ratio (S/N) of 3:1 mdpi.com |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio (S/N) of 10:1 mdpi.com |

| Accuracy | The closeness of the test results obtained by the method to the true value. Often assessed using certified reference materials or by spiking samples with a known concentration. | Recovery rates typically between 70-120% researchgate.net |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Expressed as Relative Standard Deviation (%RSD). | RSD < 15-20% escholarship.orgmdpi.com |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. | Chromatographic peak purity and resolution |

| Recovery | The efficiency of the extraction process, determined by comparing the analytical response of an extracted sample to the response of a standard solution containing the same amount of analyte. | Varies by matrix and congener, but should be consistent and reproducible. researchgate.netnih.gov |

The development process also includes optimizing sample extraction and cleanup. Techniques like solvent extraction, solid-phase extraction (SPE), and column chromatography using materials like Florisil or silica gel are employed to isolate PBBs from complex sample matrices and remove interfering substances. cdc.govresearchgate.netnih.gov Forced degradation studies may also be performed during development to ensure that the method can separate the target analytes from any potential degradation products. researchgate.net

Robust Quality Assurance and Quality Control (QA/QC) in PBB Analysis

A robust quality assurance and quality control (QA/QC) program is essential for generating reliable and legally defensible data in the analysis of this compound and other PBBs. ucdavis.eduepa.gov Quality assurance (QA) refers to the planned and systematic actions necessary to provide confidence that the entire analytical process is operating within acceptable limits. ucdavis.edu Quality control (QC) comprises the operational techniques and activities used to fulfill requirements for quality. mpcb.gov.in

A comprehensive QA/QC program for PBB analysis includes several key components:

Standard Operating Procedures (SOPs): All laboratory methods, from sample receipt to data reporting, must be clearly documented in detailed SOPs. These documents ensure consistency in the analytical process and are periodically reviewed and updated. ucdavis.edu

Traceability: Analytical standards used for calibration must be traceable to certified reference materials (CRMs) from recognized institutions like the National Institute of Standards and Technology (NIST). escholarship.orgucdavis.edu This ensures that measurements are accurate and comparable across different laboratories.

Instrument Calibration and Maintenance: Instruments, particularly the GC-MS systems, must be regularly calibrated according to manufacturer guidelines and SOPs. ucdavis.edu Calibration curves are generated for each batch of samples to ensure the instrument's response is linear. Maintenance logbooks are kept for each instrument to document performance and repairs. ucdavis.edu

Quality Control Samples: A variety of QC samples are analyzed with each batch of environmental or biological samples to monitor the performance of the method. epa.gov

Common QC Samples in PBB Analysis:

| QC Sample Type | Purpose | Frequency of Analysis |

| Method Blank (Reagent Blank) | To assess contamination introduced during the sample preparation and analysis process. ucdavis.edu It consists of all reagents used in the analytical method, carried through the entire process. | One per analytical batch. epa.gov |

| Matrix Spike | To evaluate the effect of the sample matrix on the analytical method's accuracy (recovery). A known amount of analyte is added to a sample before extraction. epa.gov | One per analytical batch or per 20 samples. |

| Matrix Spike Duplicate | To assess the precision of the method in a specific sample matrix. A second spiked sample is prepared and analyzed. | One per analytical batch or per 20 samples. |

| Certified Reference Material (CRM) / Standard Reference Material (SRM) | To assess the overall accuracy and proficiency of the laboratory. These are materials with a known, certified concentration of the target analytes. escholarship.orgucdavis.edu | At least one per analytical batch. ucdavis.edu |

| Laboratory Duplicates | To assess the precision of the analysis on real-world samples. A sample is split into two portions and analyzed separately. ucdavis.edu | 5-10% of samples. epa.gov |

The results from these QC samples are often monitored using control charts. ucdavis.edu These charts provide a visual representation of method performance over time, allowing analysts to identify trends or deviations from established control limits. If a QC sample fails to meet the pre-defined acceptance criteria, corrective actions are initiated, which may include re-analyzing the QC sample or re-preparing and re-analyzing the entire batch of samples. ucf.edu This rigorous approach ensures the high quality and integrity of the analytical data generated for PBBs. researchgate.net

Regulatory Framework, Environmental Monitoring, and Future Research Directions for Polybrominated Biphenyls

International and National Regulatory Status and Policy Implications

Polybrominated biphenyls (PBBs), the chemical family to which 2,4,4',6-Tetrabromobiphenyl belongs, are recognized as persistent organic pollutants (POPs) due to their longevity in the environment, ability to bioaccumulate in living organisms, and potential for adverse effects on human health and ecosystems. wikipedia.orgiisd.org This has led to their regulation under significant international agreements.

The primary international treaty governing PBBs is the Stockholm Convention on Persistent Organic Pollutants. wikipedia.orgepd.gov.hk This global agreement aims to protect human health and the environment by eliminating or severely restricting the production and use of POPs. wikipedia.orgiisd.orgkemi.se Specifically, "Hexabromobiphenyl" was listed in Annex A of the Convention, which targets chemicals for elimination. pops.intpops.int While this listing names a hexa-brominated congener, it effectively encompasses the entire class of PBBs, including tetrabromobiphenyls, signaling a global consensus to phase out these substances. Parties to the convention are obligated to take measures to cease the production and use of these chemicals. pops.int

The policy implications of this international status are substantial. Nations that have ratified the treaty must develop and implement national plans to manage and eliminate POPs. kemi.se This includes:

Banning Production and Use: Commercial production of PBBs has been banned in many countries, including the United States, since the 1970s following major contamination incidents. nih.gov

Controlling Trade: The trade of PBBs and products containing them is strictly controlled.

Managing Stockpiles and Waste: Parties must identify and manage stockpiles and wastes containing PBBs in an environmentally sound manner.

In the European Union, PBBs are regulated under the Restriction of Hazardous Substances (RoHS) Directive, which restricts their use in new electrical and electronic equipment. wikipedia.org Nationally, countries like the United States address PBB contamination through legislation governing hazardous waste sites, such as the Superfund program, which targets sites for long-term cleanup. cdc.gov PBBs have been identified in at least nine of the 1,647 sites on the National Priorities List (NPL). cdc.gov

Ongoing Environmental Monitoring Programs and Surveillance Efforts

Following the cessation of their production, environmental monitoring for PBBs, including congeners like this compound, has been crucial for tracking their persistence and distribution. nih.gov These programs are essential for assessing human and wildlife exposure and the effectiveness of regulatory actions.

A significant body of data on PBB exposure comes from long-term studies of the Michigan population following a major contamination event in 1973, where PBBs were accidentally mixed into animal feed. michigan.govehn.org The Michigan PBB Registry, established in 1976, continues to monitor the health of exposed individuals and their descendants, providing invaluable data on the long-term presence of these chemicals in human serum. nih.gov Participants in this registry show significantly higher PBB blood levels than the general U.S. population, even four decades after the initial contamination. nih.gov

More broadly, national programs like the U.S. Centers for Disease Control and Prevention's (CDC) National Health and Nutrition Examination Survey (NHANES) periodically measure levels of various chemicals, including PBBs, in the general population. michigan.gov However, surveys from 2005-2014 found that measurable levels of PBBs were infrequent in the general U.S. population, indicating that widespread exposure has decreased significantly since their ban. michigan.gov

Environmental monitoring also involves analyzing various environmental media. Historically, PBBs have been detected in surface water, groundwater, and sediments, often due to releases during their manufacture. nih.gov Surveillance efforts may also target wildlife, particularly species at the top of the food chain where bioaccumulation is most pronounced. For instance, PBBs have been found in fish from European rivers and seals in the Arctic, indicating their potential for long-range environmental transport. pops.int

An effective environmental monitoring program (EMP) is a systematic approach to validating and verifying the effectiveness of contamination controls. eurofinsus.comsqfi.com It involves testing various surfaces and areas within a given environment to detect the presence of contaminants. safefoodalliance.com

Table 1: Key Components of an Environmental Monitoring Program (EMP)

| Component | Description | Purpose |

|---|---|---|

| Baseline Sanitation | Establishing and maintaining cleaning protocols to control potential contaminant harborage sites. | To minimize the initial presence and spread of contaminants. eurofinsus.com |

| Environmental Testing | Systematic collection and analysis of samples from air, water, surfaces, and other media. | To assess the effectiveness of sanitation and control measures. eurofinsus.com |

| Root Cause Analysis | Investigation into the source of contamination when tests yield out-of-specification results. | To identify and understand the underlying cause of a contamination event. eurofinsus.com |

Identification of Critical Research Gaps and Emerging Scientific Questions

Despite decades of study, significant knowledge gaps remain regarding the environmental behavior and long-term risks associated with PBBs like this compound. Addressing these gaps is essential for comprehensive risk assessment and management.

Need for Comprehensive Congener-Specific Environmental Data

PBBs consist of 209 distinct chemical compounds known as congeners, each with a unique arrangement of bromine atoms on the biphenyl (B1667301) structure. wikipedia.org Historically, environmental analysis often measured "total PBBs," which provides limited insight into the actual risk. nih.gov There is a critical need for congener-specific data because the environmental fate, bioaccumulation potential, and toxicity of PBBs vary significantly between individual congeners. nih.govclu-in.org

Different congeners exhibit different behaviors:

Persistence and Degradation: The number and position of bromine atoms influence a congener's resistance to environmental degradation. clu-in.org

Bioaccumulation: Some congeners are more readily absorbed and retained in the fatty tissues of organisms than others. nih.gov

Toxicity: The toxic effects of PBBs are highly dependent on their specific molecular structure. nih.gov

Analyzing individual congeners allows for a more accurate "fingerprinting" of contamination sources and a better understanding of how the composition of PBB mixtures changes in the environment over time through processes like weathering and biotransformation. clu-in.org Without congener-specific data, it is difficult to accurately assess the toxicological risk posed by PBBs present in a particular environmental sample. data.gov

Long-Term Environmental Fate of Legacy PBBs and Remediation Effectiveness

PBBs are considered "legacy pollutants" because they persist in the environment for extended periods, continuing to pose a potential risk long after their production and use have been discontinued (B1498344). thefisheriesblog.compbs.org A key research area is understanding their long-term environmental fate. Due to their low water solubility and high stability, PBBs tend to bind strongly to soil and sediment, which act as long-term reservoirs. thefisheriesblog.compbs.org From these reservoirs, they can slowly re-enter the food web.

The effectiveness of remediation techniques for PBB-contaminated sites is another critical research gap. Various methods have been explored for the cleanup of similar compounds like PCBs, but their application to PBBs requires further investigation.

Table 2: Remediation Technologies for Persistent Organic Pollutants

| Technology | Description | Reported Effectiveness (for PCBs) |

|---|---|---|

| Incineration | High-temperature destruction of contaminated materials. | A common and effective method, especially for materials with high concentrations. clu-in.org |

| Thermal Desorption | Heating contaminated soil or sediment to vaporize contaminants, which are then collected and treated. | Can be highly effective in removing a variety of contaminants, including PCBs. clu-in.org |

| Chemical Dehalogenation | Using chemical reagents to remove bromine atoms from the PBB molecule, rendering it less toxic. | Has shown high removal efficiency for PCBs in some applications. frontiersin.org |

| Bioremediation | Using microorganisms to break down contaminants. | Can be effective, but degradation is often slow and congener-specific. clu-in.orgnih.gov |

| Phytoremediation | Using plants to absorb, accumulate, or degrade contaminants from soil or water. | Has shown promise, with some plants reducing PCB concentrations in soil over time. frontiersin.org |

While these technologies show promise, their effectiveness for PBBs in real-world environmental conditions, their long-term reliability, and their cost-effectiveness remain areas requiring further study. frontiersin.orgnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.